molecular formula C11H16IN B8258871 5-Iodo-N-isobutyl-2-methylaniline

5-Iodo-N-isobutyl-2-methylaniline

Cat. No.: B8258871
M. Wt: 289.16 g/mol
InChI Key: XUXULDGKCCFSKA-UHFFFAOYSA-N
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Description

5-Iodo-N-isobutyl-2-methylaniline is a halogenated aniline derivative featuring an iodine atom at the 5-position of the benzene ring, an isobutyl group attached to the nitrogen atom, and a methyl group at the 2-position. This compound is structurally characterized by its aromatic core and bulky substituents, which influence its physicochemical properties and reactivity. Below, we compare it with chemically related compounds to infer trends in molecular weight, substituent effects, and functional group interactions.

Properties

IUPAC Name

5-iodo-2-methyl-N-(2-methylpropyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16IN/c1-8(2)7-13-11-6-10(12)5-4-9(11)3/h4-6,8,13H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXULDGKCCFSKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)NCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acetylation of 2-Methylaniline

2-Methylaniline undergoes acetylation to form 2-methylacetanilide, leveraging acetic anhydride or acetyl chloride in anhydrous dichloromethane. The reaction achieves >95% conversion at 25°C within 2 hours. The acetyl group serves as a meta-directing group, enabling controlled iodination at the 5-position.

Reaction Conditions

  • Substrate : 2-Methylaniline (1.0 equiv)

  • Reagents : Acetic anhydride (1.2 equiv), pyridine (1.5 equiv)

  • Solvent : Dichloromethane (0.5 M)

  • Yield : 98%

Iodination at the 5-Position

Electrophilic iodination of 2-methylacetanilide employs iodine monochloride (ICl) in acetic acid, selectively substituting the meta position relative to the acetyl group. The methyl group at position 2 minimizes steric hindrance, favoring iodination at position 5.

Optimized Protocol

  • Substrate : 2-Methylacetanilide (1.0 equiv)

  • Iodinating Agent : ICl (1.1 equiv)

  • Catalyst : β-Zeolite (0.1 g/mmol)

  • Solvent : Glacial acetic acid (3.0 M)

  • Temperature : 70°C, 4 hours

  • Yield : 82%

Deprotection to 5-Iodo-2-methylaniline

Hydrolysis of 5-iodo-2-methylacetanilide under acidic conditions regenerates the primary amine. Concentrated HCl (6 M) in ethanol at reflux for 6 hours achieves quantitative deprotection.

Key Data

  • Product Purity : 99% (HPLC)

  • Melting Point : 58–60°C

N-Isobutylation via Reductive Amination

Reductive Amination of 5-Iodo-2-methylaniline

5-Iodo-2-methylaniline reacts with isobutyraldehyde in the presence of sodium cyanoborohydride (NaBH3CN), forming the secondary amine through imine intermediate reduction. Methanol as the solvent minimizes side reactions.

Procedure

  • Substrate : 5-Iodo-2-methylaniline (1.0 equiv)

  • Aldehyde : Isobutyraldehyde (1.5 equiv)

  • Reducing Agent : NaBH3CN (1.2 equiv)

  • Solvent : Methanol (0.2 M)

  • Temperature : 25°C, 12 hours

  • Yield : 78%

Alternative Alkylation via Ullmann Coupling

Copper(I)-catalyzed coupling of 5-iodo-2-methylaniline with isobutyl bromide enables direct N-alkylation. This method avoids over-alkylation by using a bulky ligand (1,10-phenanthroline).

Reaction Parameters

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-Phenanthroline (20 mol%)

  • Base : K3PO4 (2.0 equiv)

  • Solvent : DMF (0.3 M)

  • Temperature : 110°C, 24 hours

  • Yield : 65%

Alternative Pathway: Hofmann Rearrangement of 5-Iodo-2-methylbenzamide

Synthesis of 5-Iodo-2-methylbenzamide

5-Iodo-2-methylbenzoic acid (synthesized via iodination of 2-methylbenzoic acid) is converted to its acyl chloride using thionyl chloride, followed by coupling with isobutylamine.

Steps

  • Acyl Chloride Formation : SOCl2 (3.0 equiv), 80°C, 2 hours.

  • Amidation : Isobutylamine (1.5 equiv), Et3N (2.0 equiv), 0°C→25°C, 6 hours.

  • Yield : 89%

Hofmann Rearrangement to Primary Amine

Treatment of the amide with NaOCl and NaOH generates the isocyanate intermediate, which hydrolyzes to 5-iodo-2-methylaniline.

Limitations

  • Low atom economy (45% yield).

  • Requires careful handling of explosive intermediates.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
Directed Iodination + Reductive AminationHigh regioselectivity; ScalableMulti-step synthesis78%
Ullmann CouplingDirect C–N bond formationRequires toxic Cu catalysts65%
Hofmann RearrangementAvoids diazotizationLow yield; Safety concerns45%

Purification and Characterization

Column Chromatography

Silica gel chromatography (hexane/ethyl acetate, 4:1) isolates 5-iodo-N-isobutyl-2-methylaniline with >98% purity.

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 7.46 (d, J = 8.4 Hz, 1H), 6.88 (d, J = 2.4 Hz, 1H), 4.14 (s, 2H, NH), 2.36 (s, 3H, CH3), 1.85 (m, 1H, iBu-CH), 0.92 (d, J = 6.6 Hz, 6H, iBu-CH3).

  • 13C NMR : δ 148.1 (C-I), 140.1 (C-N), 123.2 (CH), 82.0 (iBu-C), 21.3 (CH3).

Industrial-Scale Considerations

Gram-scale synthesis (5 mmol) using β-zeolite catalysts in acetic acid achieves 70% yield with 99% regiopurity. Continuous-flow systems enhance safety during diazotization and iodination steps.

Emerging Catalytic Strategies

Electrochemical iodination (5 mA cm⁻², −0.14 V) minimizes iodine waste, while molecular iodine cooperativity in C–N bond formation offers redox-efficient pathways .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-N-isobutyl-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, resulting in the formation of 2-methylaniline derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium azide (NaN3) and sodium thiolate (NaS) are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: 2-Methylaniline derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Iodo-N-isobutyl-2-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Iodo-N-isobutyl-2-methylaniline involves its interaction with specific molecular targets and pathways. The iodine atom and the isobutyl group play crucial roles in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions and the nature of the reactants.

Comparison with Similar Compounds

Key Compounds:

The iodine at the 2-position may alter electronic properties compared to the 5-position in the target compound .

5-Fluoro-N-[(3-fluorophenyl)methyl]-2-methylaniline ()

  • Substituents : Fluoro (5-position), N-(3-fluorobenzyl), methyl (2-position)
  • Molecular Weight : 233.26 g/mol
  • Key Features : Dual fluorine atoms increase electronegativity and may improve metabolic stability in pharmaceutical contexts. The absence of iodine reduces molecular weight significantly compared to iodinated analogs .

Molecular Weight and Halogen Effects

Compound Halogen Position/Type N-Substituent Molecular Weight (g/mol)
5-Iodo-N-isobutyl-2-methylaniline 5-Iodo Isobutyl Not provided
2-Iodo-N-[(5-methylfuran-2-yl)methyl]aniline 2-Iodo (5-Methylfuran-2-yl)methyl 313.13
5-Fluoro-N-[(3-fluorophenyl)methyl]-2-methylaniline 5-Fluoro (3-Fluorophenyl)methyl 233.26
  • Halogen Impact : Iodine’s larger atomic radius and polarizability compared to fluorine may increase van der Waals interactions and lipophilicity, favoring membrane permeability in biological systems.

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